molecular formula C8H8IN5 B14777463 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B14777463
Molekulargewicht: 301.09 g/mol
InChI-Schlüssel: KDNWHCLPHFQAGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the cyclopropyl and iodo substituents enhances its chemical reactivity and biological interactions .

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the cyclopropyl and iodo groups. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl group: This is often done via N-alkylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable and cost-effective processes.

Analyse Chemischer Reaktionen

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The cyclopropyl and iodo groups enhance its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The unique combination of the cyclopropyl and iodo groups in this compound contributes to its distinct chemical reactivity and potential as a therapeutic agent.

Eigenschaften

Molekularformel

C8H8IN5

Molekulargewicht

301.09 g/mol

IUPAC-Name

1-cyclopropyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8IN5/c9-6-5-7(10)11-3-12-8(5)14(13-6)4-1-2-4/h3-4H,1-2H2,(H2,10,11,12)

InChI-Schlüssel

KDNWHCLPHFQAGH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C3=NC=NC(=C3C(=N2)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.